![molecular formula C28H18N2O3 B11928690 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde: is a complex organic compound with the molecular formula C28H18N2O3 It is characterized by the presence of a benzimidazole core substituted with three benzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of Benzaldehyde Groups: The benzimidazole core is then subjected to formylation reactions to introduce the benzaldehyde groups at the desired positions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like paraformaldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
科学研究应用
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde has several scientific research applications:
Material Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid structure and multiple functional groups.
Organic Electronics:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.
作用机制
The mechanism of action of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde depends on its application:
Material Science: Acts as a structural component in COFs and MOFs, providing stability and rigidity to the framework.
Organic Electronics: Functions as an electron donor or acceptor in organic semiconductors, facilitating charge transport.
Medicinal Chemistry: Interacts with biological targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with two benzaldehyde groups instead of three.
4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzylamine: Similar core structure but with benzylamine groups instead of benzaldehyde groups.
4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzoic acid: Similar core structure but with carboxylic acid groups instead of benzaldehyde groups.
Uniqueness
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde is unique due to its three benzaldehyde groups, which provide multiple reactive sites for further functionalization and applications in various fields, particularly in the synthesis of complex organic frameworks.
属性
分子式 |
C28H18N2O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
4-[2,7-bis(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C28H18N2O3/c31-15-18-1-7-21(8-2-18)24-13-14-25(22-9-3-19(16-32)4-10-22)27-26(24)29-28(30-27)23-11-5-20(17-33)6-12-23/h1-17H,(H,29,30) |
InChI 键 |
NGQOOXODANAVCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=C(N3)C5=CC=C(C=C5)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


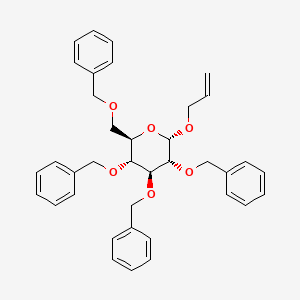
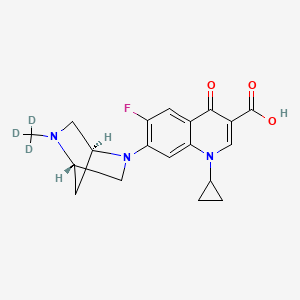
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
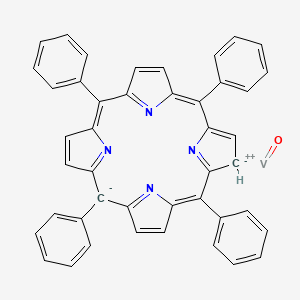

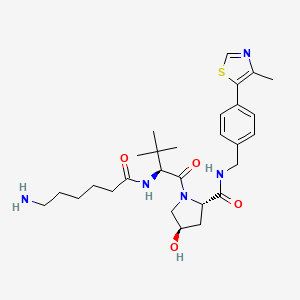
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
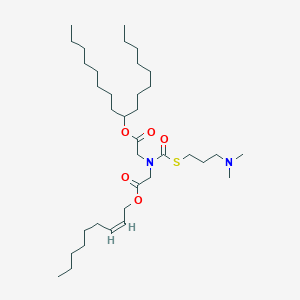


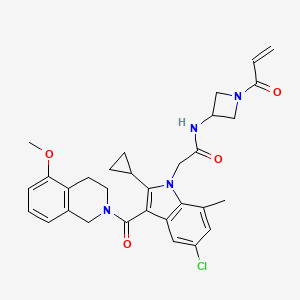
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
